![molecular formula C14H23ClN2O2 B3078866 氨基甲酸N-乙基-N-甲酯,3-[1-(二甲氨基)乙基]苯酯,盐酸盐 (1:1) CAS No. 105601-14-7](/img/structure/B3078866.png)

氨基甲酸N-乙基-N-甲酯,3-[1-(二甲氨基)乙基]苯酯,盐酸盐 (1:1)

描述

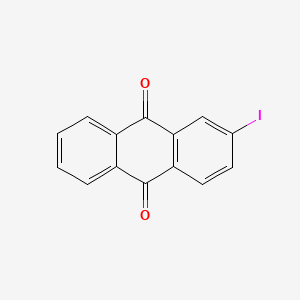

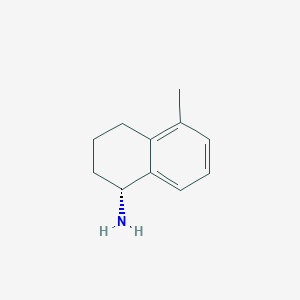

This compound is a derivative of carbamic acid, specifically an ester formed by the formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . It is also known as Rivastigmine Tartrate .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t detailed in the search results, carbamic acids and their derivatives can generally be synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a carbamate ester, which means it contains an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) . The exact molecular structure can be viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and formula. The molecular weight is 400.42 , and the formula is C14H22N2O2 .科学研究应用

合成和标记

- 该化合物已合成用于阿尔茨海默病研究,采用定向邻位金属化方法。已实现该化合物的氚、氘和碳-14标记,为治疗阿尔茨海默病的实验药物研究做出贡献 (Ciszewska 等人,1997)。

药理作用

- 对毛果芸香碱类似物的早期研究,包括具有碱性取代基的酚的氨基甲酸酯,表明具有毛果芸香碱样作用,影响缩瞳作用和肠蠕动。这项研究提供了对类似化合物的药理活性的见解 (Aeschlimann 和 Reinert,1931)。

制备和溶剂分解动力学

- 已研究了包括本化合物在内的 N-苯基-N-烷基氨基甲酸酯的三甲基甲硅烷基酯的制备及其与异丙醇的溶剂分解。这项研究对于理解氨基甲酸酯的反应机理和动力学非常重要 (Szalay 等人,1995)。

对磷脂酰胆碱双层的的影响

- 对氨基甲酸酯的单盐酸盐的研究表明,对蛋黄磷脂酰胆碱模型膜的流动性有双相作用。了解这种相互作用对于在生物化学和药理学中的应用至关重要 (Gallová 等人,1995)。

HIV 蛋白酶抑制剂的合成

- 该化合物已用于制备 HIV 蛋白酶抑制剂的手性合成子。参与该过程的立体选择性微生物还原对于开发有效的 HIV 治疗方法具有重要意义 (Patel 等人,1997)。

作为前药使用

- 已探索了各种氨基甲酸酯作为多巴胺能药物的前药形式的合成和评价。这项研究在药物开发中至关重要,尤其是在保护母体化合物免受首过代谢方面 (Hansen 等人,1991)。

作用机制

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme in the brain . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

The compound acts as a selective inhibitor of the acetylcholinesterase enzyme . By inhibiting this enzyme, it slows down the degradation of acetylcholine released by functionally intact cholinergic neurons, thereby promoting cholinergic neurotransmission .

Biochemical Pathways

The compound affects the cholinergic pathway in the brain. By inhibiting the breakdown of acetylcholine, it increases the availability of this neurotransmitter in the cortical and hippocampal regions of the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial for cognitive functions.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the brain, particularly in the cortical and hippocampal regions . This leads to enhanced cholinergic neurotransmission, which can improve cognitive functions, particularly memory and learning.

属性

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZZKXHKVSEKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 9971278 | |

CAS RN |

105601-14-7 | |

| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)

![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)